Perfluidone
Overview
Description
Perfluidone is a synthetic compound with the molecular formula C14H12F3NO4S2 . It was used as a pre-emergence herbicide for controlling various common weeds and grasses in tobacco crops . It is also known by other names such as 1,1,1-trifluoro-N-[2-methyl-4-(phenylsulfonyl)phenyl]-methanesulfonamide .
Molecular Structure Analysis
Perfluidone has a molecular weight of 379.375 . The IUPAC Standard InChI is InChI=1S/C14H12F3NO4S2/c1-10-9-12(23(19,20)11-5-3-2-4-6-11)7-8-13(10)18-24(21,22)14(15,16)17/h2-9,18H,1H3 .
Physical And Chemical Properties Analysis
Perfluidone is a solid at room temperature and is odorless . It has a molecular weight of 379.375 . It is soluble in water (at 20°C) to 60.0 ug/ml and soluble in aromatic and chlorinated hydrocarbon solvents .
Scientific Research Applications
Inhibition of Fatty Acid Biosynthesis
Perfluidone has been identified as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis, particularly targeting the 3-ketoacyl-CoA synthase (KCS) enzymes. In studies, it was shown to decrease saturated VLCFAs in plants, suggesting its primary herbicidal target lies in VLCFA synthesis, affecting plant growth and development (Tresch et al., 2012).
Interaction with Mitochondrial and Thylakoid Membranes
Perfluidone has been shown to interfere with phosphorylation and electron transport in isolated mitochondria, acting as an uncoupler of oxidative phosphorylation at low concentrations. It also affects mitochondrial and thylakoid membranes' permeability to protons and cations, disrupting the ATP-generating pathway in mitochondria and chloroplasts (Moreland, 1981).
Soil Persistence and Movement
Research indicates that Perfluidone is chemically stable in soils under various conditions but is susceptible to photodecomposition. Its leaching characteristics vary depending on soil pH, clay, and organic matter content, impacting its environmental movement and persistence (Ketchersid & Merkle, 1975).
Plant Growth Regulation
Perfluidone has been evaluated as a postemergence herbicide for selective control in various plants, showing good selectivity and effectiveness. It also exhibits growth retardant properties, influencing shoot and root growth in plants (Kern, Meggitt, & Penner, 1978).
Cytokinin-like Effects
Perfluidone mimics cytokinins, influencing bud dormancy,apical dominance, basal bulb formation, and dwarf shoot growth in plants like purple nutsedge. This indicates its potential use in the regulation of plant growth, leveraging both its phytotoxic and cytokinin-like activities (Bendixen, 1975).
Residue Analysis in Agricultural Products
Analytical methods have been developed for the detection of perfluidone residues in agricultural products like rice grains and husks. These methods involve gas-liquid chromatographic techniques, highlighting the importance of monitoring perfluidone levels for food safety and environmental health (Businelli et al., 1975).
Impact on Cellular Metabolism
Studies have shown that perfluidone can affect the metabolism of lipids in plants like maize and sunflower, leading to changes in lipid composition. This suggests a broader impact of perfluidone on cellular metabolic processes, beyond its herbicidal action (Valadon & Kates, 1984).
Stimulation of IAA-Oxidising Enzymes
Perfluidone has been shown to enhance the activity of IAA-oxidising enzymes in Lens roots, both in vitro and in vivo. This indicates its potential role in influencing plant hormone pathways and consequent plant growth and development (Tafuri et al., 1977).
properties
IUPAC Name |
N-[4-(benzenesulfonyl)-2-methylphenyl]-1,1,1-trifluoromethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO4S2/c1-10-9-12(23(19,20)11-5-3-2-4-6-11)7-8-13(10)18-24(21,22)14(15,16)17/h2-9,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTBVLXUSXVMEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042267 | |
Record name | Perfluidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluidone | |
CAS RN |
37924-13-3 | |
Record name | Perfluidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37924-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluidone [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037924133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoro-N-(4-phenylsulphonyl-o-tolyl)methanesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X0F4LZ22B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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